
(2,3,4,5,6-Pentachlorocyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5,6-Pentachlorocyclohexyl)methanol is an organic compound characterized by a cyclohexyl ring substituted with five chlorine atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorocyclohexyl)methanol typically involves the chlorination of cyclohexanol. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms on the cyclohexyl ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-Pentachlorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2,3,4,5,6-Pentachlorocyclohexyl)ketone, while reduction can produce partially dechlorinated cyclohexylmethanol derivatives.
Scientific Research Applications
(2,3,4,5,6-Pentachlorocyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentachlorocyclohexyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,3,4,5,6-Pentachlorophenyl)methanol: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
(2,3,4,5,6-Pentachlorocyclohexanone): The ketone derivative of (2,3,4,5,6-Pentachlorocyclohexyl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
56400-43-2 |
|---|---|
Molecular Formula |
C7H9Cl5O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorocyclohexyl)methanol |
InChI |
InChI=1S/C7H9Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h2-7,13H,1H2 |
InChI Key |
QMINGTVEAXAYRR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
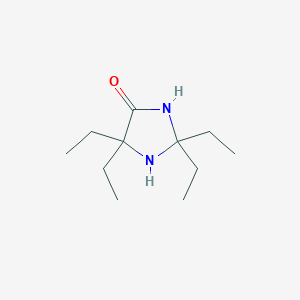
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
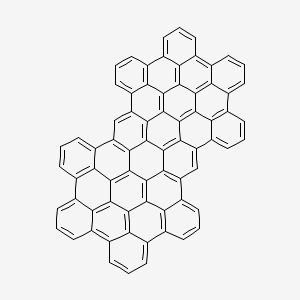
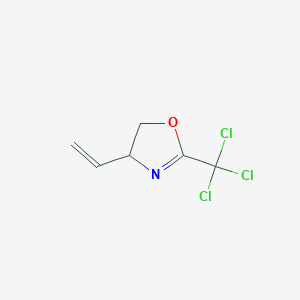
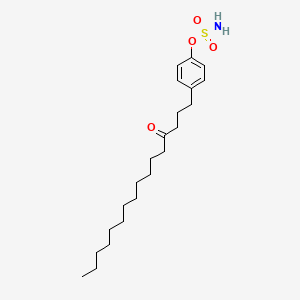
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)
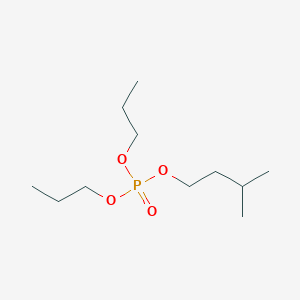
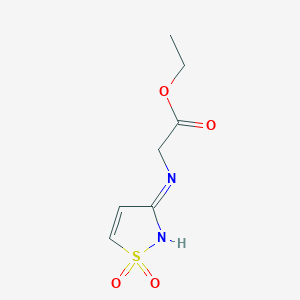
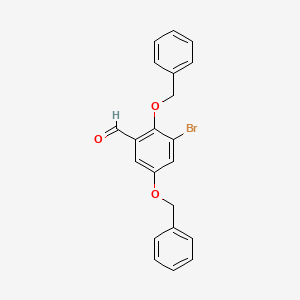
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
